2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide

Epigenetics Cancer Biology Enzyme Inhibition

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 178970-16-6) is a benzimidazole derivative characterized by a methoxyphenyl group at the 2-position and a carboxamide group at the 5-position. Its core structure, comprising a fused benzene and imidazole ring, is a privileged scaffold in medicinal chemistry for targeting diverse enzymes.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B11780986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N
InChIInChI=1S/C15H13N3O2/c1-20-11-5-2-9(3-6-11)15-17-12-7-4-10(14(16)19)8-13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)
InChIKeyAQQVWKZZLAAHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide: A Quantifiable Benzimidazole Scaffold for Enzyme Inhibition and Chemical Biology


2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 178970-16-6) is a benzimidazole derivative characterized by a methoxyphenyl group at the 2-position and a carboxamide group at the 5-position . Its core structure, comprising a fused benzene and imidazole ring, is a privileged scaffold in medicinal chemistry for targeting diverse enzymes [1]. This compound is documented in authoritative bioactivity databases (ChEMBL, BindingDB) with a defined inhibitory profile against histone deacetylases (HDAC1, HDAC2) and cytochrome P450 (CYP3A4) enzymes [2]. It serves as a specific, data-rich reference point within the broader class of benzimidazole-5-carboxamides, with quantifiable potency metrics that facilitate direct comparison to related analogs for scientific procurement and research selection [2].

The Risk of Generic Substitution: Quantified Differences in HDAC and CYP Isoform Selectivity for 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide


In-class substitution of benzimidazole-5-carboxamide derivatives is scientifically unsound due to profound and quantifiable variations in enzyme inhibition profiles and isoform selectivity. While many benzimidazole derivatives exhibit broad-spectrum activity, the specific substitution pattern of the 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide scaffold dictates its unique interaction with key therapeutic and metabolic targets. Direct comparator data from curated bioactivity databases reveal that this compound demonstrates a specific rank-order of potency against HDAC isoforms (HDAC2 IC50 = 400 nM vs. HDAC1 IC50 = 550 nM) and a moderate but defined interaction with CYP3A4 (IC50 = 233 nM), a critical metabolic enzyme [1]. This profile is not a class-wide property. Related benzimidazole carboxamides exhibit potencies ranging from low nanomolar to >10 µM against these same targets, and subtle changes in the 2-aryl substituent can invert selectivity [REFS-1, REFS-2]. Therefore, substituting this compound with a generic 'benzimidazole-5-carboxamide' without accounting for these quantified, target-specific differences would introduce uncontrolled variables in any experimental or screening cascade, invalidating comparative data and potentially leading to false-negative or false-positive results [1].

Quantitative Differentiation Guide: 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide vs. Structural Analogs


HDAC Isoform Inhibition Profile: Quantified Potency Against HDAC2 vs. HDAC1

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide exhibits differential inhibition of histone deacetylase (HDAC) isoforms. It demonstrates a 1.4-fold selectivity for HDAC2 over HDAC1, with IC50 values of 400 nM and 550 nM, respectively [1]. This is in contrast to potent, non-selective HDAC inhibitors like Vorinostat (SAHA), which show comparable IC50 values for HDAC1 (130 nM) and HDAC2 (130 nM) . The compound's moderate potency and distinct isoform preference may be valuable for probing the functional roles of HDAC2 in specific cellular contexts where pan-HDAC inhibition is not desired.

Epigenetics Cancer Biology Enzyme Inhibition

CYP3A4 Inhibition Liability: A Moderate, Defined Interaction for DMPK Consideration

The compound demonstrates a moderate inhibitory effect on the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM [1]. This value is significantly higher (i.e., weaker inhibition) than that of potent clinical CYP3A4 inhibitors like Mibefradil (IC50 = 566 nM) [2], and also much weaker than highly potent experimental inhibitors such as hCYP3A4-IN-1 (IC50 = 43.93 nM) . This quantified, moderate interaction provides a defined reference point for assessing potential drug-drug interaction (DDI) risk in DMPK studies, distinguishing it from benzimidazole analogs that may be either potent CYP inhibitors or show negligible interaction.

Drug Metabolism ADME-Tox Pharmacokinetics

Topoisomerase I Inhibition: A Functional Link to 5-Carboxamide Substitution

A structure-activity relationship (SAR) study on 2-(4-methoxyphenyl)-1H-benzimidazoles established that the presence of a 5-(aminocarbonyl) (i.e., 5-carboxamide) group is correlated with the ability to act as a topoisomerase I poison [1]. The study noted that active compounds with this substituent exhibited minimal DNA binding, a property distinct from other topoisomerase I inhibitors like camptothecin. Furthermore, these new topoisomerase I poisons showed no significant cross-resistance against cell lines expressing camptothecin-resistant topoisomerase I [1]. While this study provides a class-level inference for the mechanism of action of the 5-carboxamide series, it identifies a clear functional differentiation linked directly to the compound's 5-carboxamide moiety, which is absent in analogs lacking this group.

Topoisomerase Inhibition Mechanism of Action SAR

Broad Selectivity Profile: Lack of Potent Inhibition Against Other CYP Isoforms and HDAC Subtypes

Beyond HDAC1/2 and CYP3A4, the compound exhibits a clear and quantifiable lack of potent activity against a panel of related enzymes, which is a critical differentiator for its use as a selective probe. It shows weak inhibition of other cytochrome P450 isoforms (CYP2D6, CYP2C9) and histone deacetylases (HDAC4, HDAC5, HDAC7) with IC50 values of 10,000 nM (10 µM) or greater [1]. For example, its inhibition of HDAC4 (IC50 = 10,000 nM) is 25-fold weaker than its inhibition of HDAC2 (400 nM) [1]. This defined selectivity window is not a generic feature of all benzimidazole carboxamides, some of which may exhibit broad-spectrum HDAC or CYP inhibition.

Selectivity Profile Off-Target Effects Chemical Probe

Validated Application Scenarios for 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide in Research


As a Reference Compound for Moderate HDAC2 Inhibition with Defined Selectivity

This compound is ideal for use as a reference standard in enzymatic assays designed to measure HDAC2 inhibition. Its IC50 of 400 nM and 25-fold selectivity over HDAC4 provides a defined benchmark for assay validation, calibration, and screening of new chemical entities (NCEs) targeting HDAC2 [1]. It can be employed as a positive control for moderate, non-potent inhibition, helping to contextualize the activity of more potent or selective leads.

As a Chemical Probe to Investigate CYP3A4-Mediated Metabolism

With a well-defined IC50 of 233 nM against CYP3A4, this compound serves as a useful tool in DMPK (Drug Metabolism and Pharmacokinetics) studies [1]. It can be used as a moderate inhibitor control in in vitro CYP inhibition assays to assess the potential for drug-drug interactions of new test articles, or as a substrate to study the impact of structural modifications on CYP3A4 binding and metabolism.

As a Scaffold for Developing Non-Camptothecin Topoisomerase I Poisons

Based on SAR studies demonstrating that the 5-carboxamide group is essential for topoisomerase I poisoning activity and confers a lack of cross-resistance to camptothecin-resistant cells, this compound represents a validated starting point for medicinal chemistry optimization [2]. Researchers can use this scaffold to design and synthesize novel analogs with the goal of improving potency while maintaining the favorable non-DNA-binding mechanism and overcoming resistance associated with existing topoisomerase I inhibitors.

As a Defined, Negative Control for Broader-Spectrum Benzimidazole Assays

The compound's lack of potent activity against CYP2D6, CYP2C9, HDAC4, HDAC5, and HDAC7 (IC50 ≥ 10,000 nM) is a valuable, quantifiable property [1]. It can be used as a specificity control in biochemical and cellular assays to confirm that observed phenotypic effects are due to a test compound's interaction with its primary target (e.g., HDAC2) and not due to off-target inhibition of these other enzymes. This helps de-risk the interpretation of complex assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.